molecular formula C14H17NO3 B2393913 N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide CAS No. 2189499-13-4

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide

Cat. No.: B2393913
CAS No.: 2189499-13-4
M. Wt: 247.294
InChI Key: WTJYUMSNDSTZOS-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide is a synthetic organic compound that features a benzofuran ring, a propyl chain, and a methoxyacetamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylpropylamine derivatives.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: Shares the benzofuran core but differs in functional groups.

    Benzofuran-2-ylpropylamine: Similar structure with an amine group instead of the methoxyacetamide group.

    2-Methoxybenzofuran: Contains a methoxy group on the benzofuran ring but lacks the propyl chain and acetamide group.

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-10-14(16)15-8-4-6-12-9-11-5-2-3-7-13(11)18-12/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYUMSNDSTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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